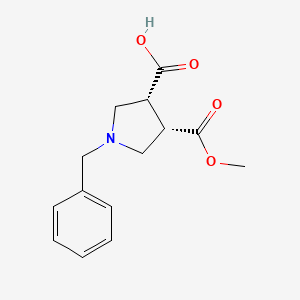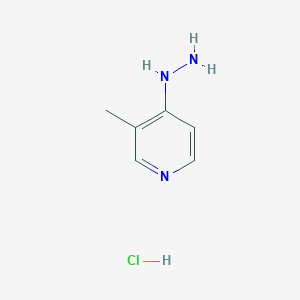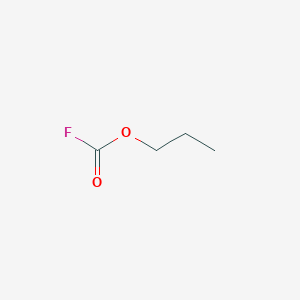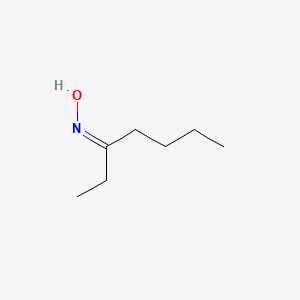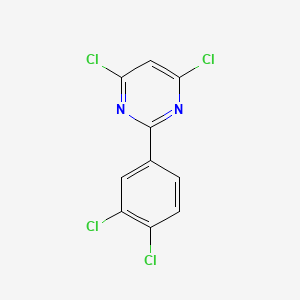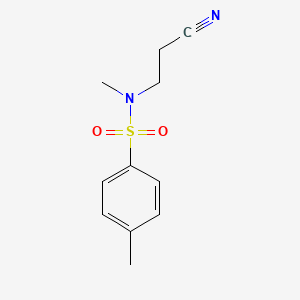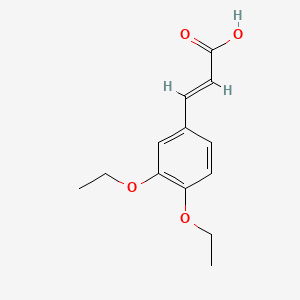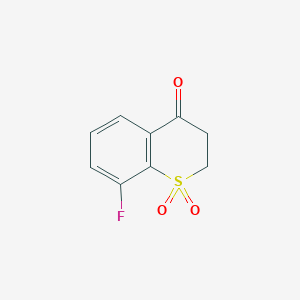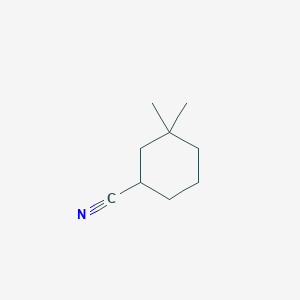
3,3-Dimethylcyclohexane-1-carbonitrile
Overview
Description
3,3-Dimethylcyclohexane-1-carbonitrile, also known as DMCCN, is an organic compound with the molecular formula C9H15N . It has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-6H2,1-2H3 . This indicates the presence of a cyclohexane ring with two methyl groups at the 3rd carbon and a carbonitrile group at the 1st carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.22 g/mol . It is a liquid at room temperature . The compound has a predicted boiling point of 213.3±9.0 °C and a predicted density of 0.89±0.1 g/cm3 .Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
It’s known that dmccn is a liquid at room temperature , which could influence its bioavailability.
Result of Action
DMCCN has been found to have low toxicity and minimal side effects in laboratory experiments. Its antibacterial and antifungal properties make it a potential candidate for the development of new drugs and pharmaceuticals.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMCCN is its low toxicity, making it a safer alternative to other chemicals used in laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of DMCCN. One area of focus could be the development of new drugs and pharmaceuticals based on its antibacterial and antifungal properties. Additionally, further research could be conducted on its potential use as a chiral auxiliary in asymmetric synthesis. Finally, more studies are needed to fully understand its biochemical and physiological effects and any potential applications in other scientific fields.
Scientific Research Applications
DMCCN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs and pharmaceuticals. Additionally, DMCCN has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms, leading to their death. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Molecular Mechanism
properties
IUPAC Name |
3,3-dimethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIATAEMGAUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
